molecular formula C23H29N5O8 B3240691 Boc-PNA-C(Z)-OH CAS No. 144564-94-3

Boc-PNA-C(Z)-OH

Cat. No.: B3240691
CAS No.: 144564-94-3
M. Wt: 503.5 g/mol
InChI Key: UCPRPVFFEVZHEJ-UHFFFAOYSA-N
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Description

Boc-PNA-C(Z)-OH: is a synthetic compound that belongs to the class of peptide nucleic acids (PNAs). PNAs are analogs of DNA or RNA with a peptide backbone instead of a sugar-phosphate backbone. This modification provides PNAs with unique properties, such as increased stability and binding affinity to complementary nucleic acid sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-PNA-C(Z)-OH typically involves the following steps:

    Protection of Amino Groups: The amino groups of the nucleobases are protected using tert-butyloxycarbonyl (Boc) groups.

    Coupling Reactions: The protected nucleobases are coupled to a peptide backbone using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-PNA-C(Z)-OH can undergo oxidation reactions, particularly at the nucleobase moieties.

    Reduction: Reduction reactions may be less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the nucleobase or peptide backbone, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleobases, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: Boc-PNA-C(Z)-OH is used in the synthesis of modified nucleic acids for various applications, including the development of new materials and catalysts.

Biology: In biological research, this compound is used as a probe for detecting specific nucleic acid sequences due to its high binding affinity and stability.

Industry: In the industrial sector, this compound can be used in the development of biosensors and other diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-PNA-C(Z)-OH involves binding to complementary nucleic acid sequences through Watson-Crick base pairing. This binding can inhibit the expression of specific genes or facilitate the detection of target sequences. The molecular targets and pathways involved depend on the specific application and the sequence of the PNA.

Comparison with Similar Compounds

    Peptide Nucleic Acids (PNAs): Other PNAs with different nucleobase modifications.

    Locked Nucleic Acids (LNAs): Nucleic acid analogs with a locked ribose ring.

    Morpholino Oligomers: Synthetic nucleic acid analogs with a morpholine backbone.

Uniqueness: Boc-PNA-C(Z)-OH is unique due to its specific nucleobase and peptide backbone modifications, which provide it with distinct properties such as increased stability and binding affinity compared to other nucleic acid analogs.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8/c1-23(2,3)36-21(33)24-10-12-27(14-19(30)31)18(29)13-28-11-9-17(25-20(28)32)26-22(34)35-15-16-7-5-4-6-8-16/h4-9,11H,10,12-15H2,1-3H3,(H,24,33)(H,30,31)(H,25,26,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPRPVFFEVZHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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